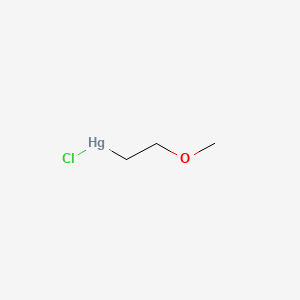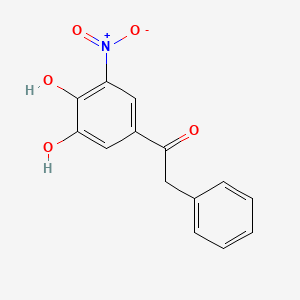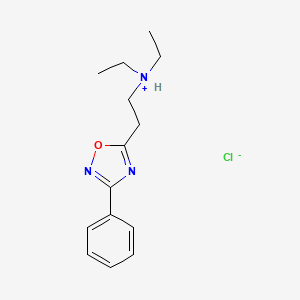
Oxolamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxolamine hydrochloride is a compound primarily used as a cough suppressant. It possesses anti-inflammatory properties, which help reduce irritation in the respiratory tract. This compound is commonly used in the treatment of conditions such as pharyngitis, tracheitis, bronchitis, bronchiectasis, and pertussis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxolamine hydrochloride typically involves the reaction of N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for yield and purity. The process includes steps such as:
Reaction: Combining the base compound with hydrochloric acid.
Purification: Using techniques like crystallization or recrystallization to obtain pure this compound.
Quality Control: Ensuring the final product meets pharmaceutical standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions: Oxolamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to different structural analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts and controlled temperatures.
Major Products: The major products formed from these reactions include various oxadiazole derivatives, which may have different pharmacological properties.
Scientific Research Applications
Oxolamine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other oxadiazole derivatives.
Biology: Studies have explored its effects on respiratory tract inflammation and its potential as an anti-inflammatory agent.
Medicine: Beyond its use as a cough suppressant, research is ongoing into its broader therapeutic potential, including its anti-inflammatory and possibly antimicrobial properties.
Industry: It is used in the formulation of pharmaceutical products aimed at treating respiratory conditions.
Mechanism of Action
Oxolamine hydrochloride exerts its effects primarily through its action on the respiratory tract. It reduces irritation of the nerve receptors, leading to a suppression of the cough reflex. The compound’s anti-inflammatory properties further help in reducing inflammation in the respiratory tract .
Molecular Targets and Pathways:
Nerve Receptors: It acts on the nerve receptors in the respiratory tract to reduce irritation.
Inflammatory Pathways: It modulates inflammatory pathways, reducing the release of inflammatory mediators.
Comparison with Similar Compounds
Oxolamine Citrate: Another salt form of oxolamine with similar properties.
Benzonatate: A non-narcotic cough suppressant with a different mechanism of action.
Dextromethorphan: A common cough suppressant that acts on the central nervous system.
Uniqueness: Oxolamine hydrochloride is unique in its dual action as both a cough suppressant and an anti-inflammatory agent. This dual action makes it particularly effective in treating respiratory conditions where both cough and inflammation are present .
Properties
CAS No. |
1219-20-1 |
|---|---|
Molecular Formula |
C14H20ClN3O |
Molecular Weight |
281.78 g/mol |
IUPAC Name |
N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3;1H |
InChI Key |
YHLIBHCNFDRYFW-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCC1=NC(=NO1)C2=CC=CC=C2.[Cl-] |
Canonical SMILES |
CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
1219-20-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
959-14-8 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
683 M hydrochloride, AF 438 hydrochloride, Oxolamine HCl, Oxolamine hydrochloride |
Origin of Product |
United States |
Related Small Molecules
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


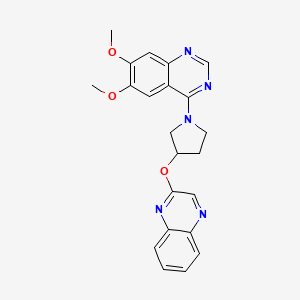
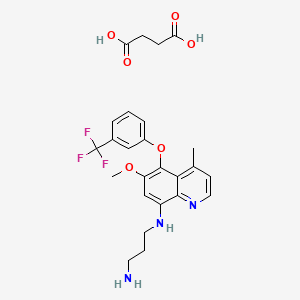
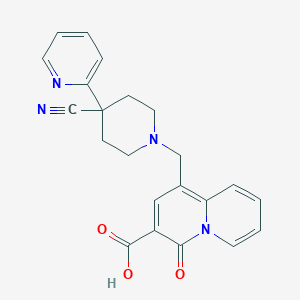
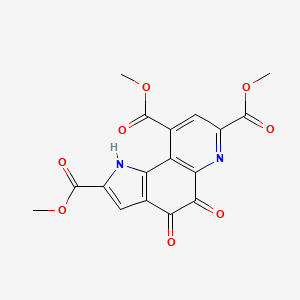
![[1-Phosphono-2-(pyridin-2-ylamino)ethyl]phosphonic acid](/img/structure/B1677986.png)
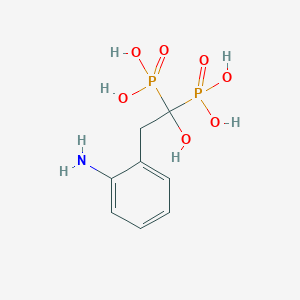
![P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic Acid](/img/structure/B1677990.png)
![[1-Hydroxy-3-(pyridin-3-yl)propane-1,1-diyl]bis(phosphonic acid)](/img/structure/B1677991.png)
methyl}phosphonic acid](/img/structure/B1677992.png)
![{[(3-Methylpyridin-2-Yl)amino]methanediyl}bis(Phosphonic Acid)](/img/structure/B1677993.png)
